molecular formula C10H11ClO B6317751 2-Chloro-5-isopropylbenzaldehyde CAS No. 1288991-69-4

2-Chloro-5-isopropylbenzaldehyde

Cat. No. B6317751
M. Wt: 182.64 g/mol
InChI Key: RMVNIYZJCQMHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-isopropylbenzaldehyde is a chemical compound that is a derivative of benzaldehyde . It is similar to 3-Bromo-2-chloro-5-isopropylbenzaldehyde, which has a molecular weight of 261.55 .

Scientific Research Applications

Tetranuclear Orthometalated Complexes for Anticancer Properties

A study by Quiroga et al. (1998) explored the creation of tetranuclear orthometalated complexes of Pd(II) and Pt(II) derived from p-isopropylbenzaldehyde thiosemicarbazone. These complexes demonstrated significant anticancer properties, including cytotoxic activity in tumor lines resistant to cisplatin (cis-DDP), and the ability to form DNA interhelical cross-links, suggesting their potential in cancer treatment (Quiroga et al., 1998).

Binuclear Chloro-Bridged Palladated and Platinated Complexes

Another study by Quiroga et al. (1998) synthesized novel dimeric chloro-bridged complexes from p-isopropylbenzaldehyde thiosemicarbazone. These compounds exhibited in vitro antitumor activity against various human and murine cell lines, including those resistant to cisplatin. The analysis suggested their role in forming DNA interhelical cross-links, contributing to their mechanism of action (Quiroga et al., 1998).

Aldol Condensation Catalysis

Vrbková et al. (2015) investigated the aldol condensation of 4-isopropylbenzaldehyde and propanal using functionalized MCM-41 as a catalyst. This study highlights the catalyst's effectiveness and efficiency in producing forcyclamenaldehyde, with a yield significantly higher than homogeneous catalysis with H2SO4 (Vrbková et al., 2015).

C-H…O=C and C-H…H-C Interactions Study

Schaefer and Cox (1991) explored the interactions in the side chains of 2-isopropylbenzaldehyde, providing insights into the molecular conformations and chemical shifts of various protons, contributing to the understanding of molecular structure and behavior (Schaefer & Cox, 1991).

Tyrosinase Inhibitors from Cumin

Kubo and Kinst-Hori (1998) identified cuminaldehyde (p-isopropylbenzaldehyde) as a potent mushroom tyrosinase inhibitor from cumin. This derivative significantly inhibited the oxidation of l-3,4-dihydroxyphenylalanine (l-DOPA) by mushroom tyrosinase, showcasing potential applications in enzymatic inhibition (Kubo & Kinst-Hori, 1998).

Safety And Hazards

The safety data sheet for a related compound, Chlorobenzaldehyde, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation and serious eye damage/eye irritation .

properties

IUPAC Name

2-chloro-5-propan-2-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVNIYZJCQMHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-isopropylbenzaldehyde

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